![molecular formula C8H12N2O2 B13782691 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 92348-10-2](/img/structure/B13782691.png)
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-3,8-diazabicyclo[321]octane-2,4-dione is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes two nitrogen atoms and a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . This reaction typically occurs under mild conditions and can yield the desired compound in good yields.
Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This approach often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including cycloaddition reactions, oxidation, and substitution reactions. The cycloaddition reactions are particularly notable, as they involve the reaction of azomethine ylides with acrylate and acrylic acid derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include azomethine ylides, acrylate derivatives, and acrylic acid derivatives. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and can be catalyzed by various catalysts depending on the specific reaction.
Major Products: The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds. For example, the cycloaddition of azomethine ylides with acrylate derivatives can yield 3,8-diazabicyclo[3.2.1]octane products .
Applications De Recherche Scientifique
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals . In biology, it has been studied for its potential interactions with opioid receptors, which could have implications for the development of new analgesics .
In the field of materials science, this compound’s unique structure makes it a candidate for the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its interaction with opioid receptors has been studied, and it has been shown to bind to mu and delta opioid receptors . This binding can lead to analgesic effects, making it a potential candidate for the development of new pain-relief medications.
Comparaison Avec Des Composés Similaires
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be compared with other similar compounds, such as 3,8-diazabicyclo[2.2.2]octane and tricyclic lactone-lactams . These compounds share similar bicyclic structures but differ in their specific functional groups and overall molecular architecture.
List of Similar Compounds:- 3,8-Diazabicyclo[2.2.2]octane
- Tricyclic lactone-lactams
- Tropane alkaloids
These comparisons highlight the uniqueness of 3,8-Dimethyl-3,8-diazabicyclo[32
Propriétés
Numéro CAS |
92348-10-2 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-3-4-6(9)8(12)10(2)7(5)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
OFARSTSTYFOBDG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1C(=O)N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


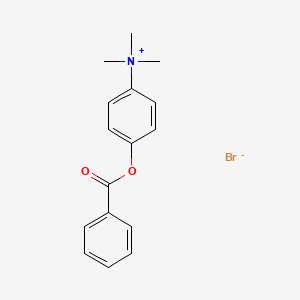
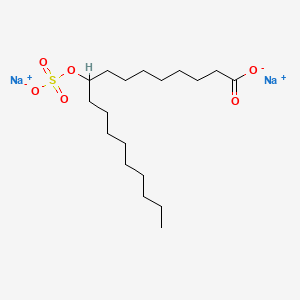

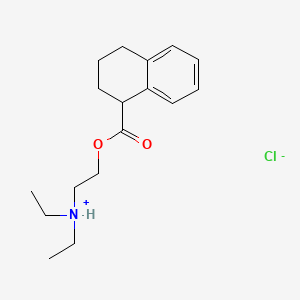

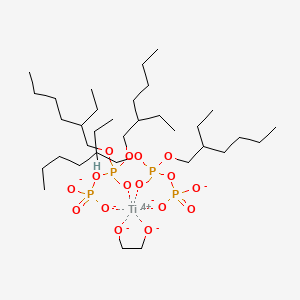

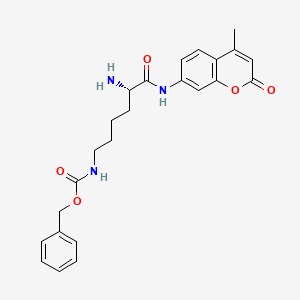
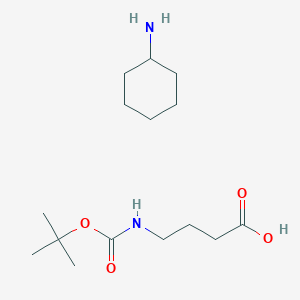
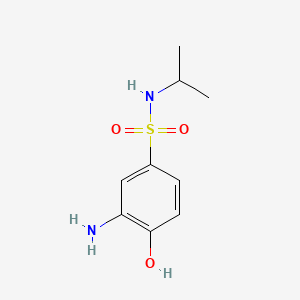
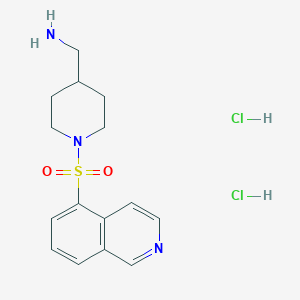
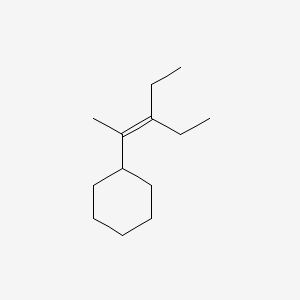

![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
